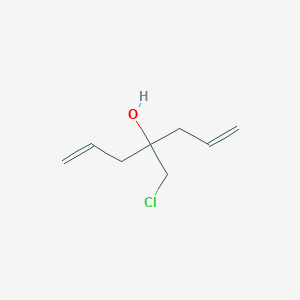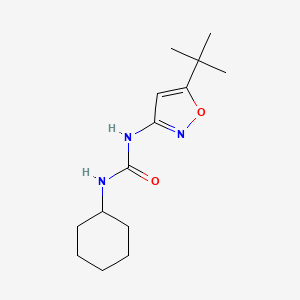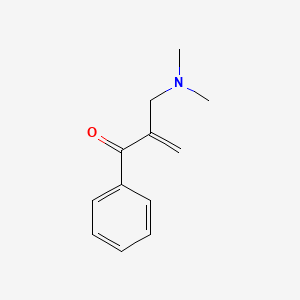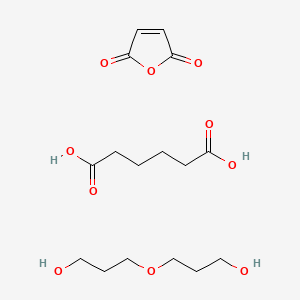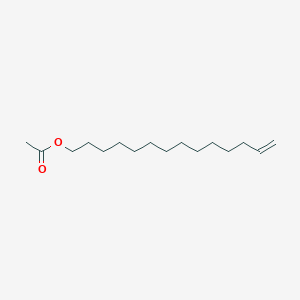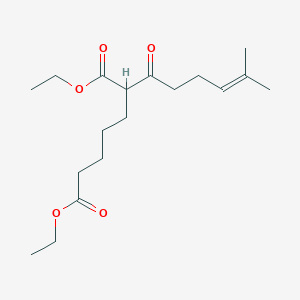
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is an organic compound with the molecular formula C18H30O5 It is a diester derivative of heptanedioic acid, featuring a 5-methylhex-4-enoyl substituent
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves the Dieckmann condensation. This reaction is an intramolecular Claisen condensation where diethyl heptanedioate reacts with a base, such as sodium ethoxide, to form a cyclic β-ketoester. The reaction typically requires an alcohol solvent and an acid workup to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Dieckmann condensation reactions, optimized for yield and purity. The process would include precise control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure consistent production quality.
化学反応の分析
Types of Reactions
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bonds, releasing the active carboxylic acid derivatives. These derivatives can then participate in further biochemical reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Diethyl heptanedioate: A simpler diester without the 5-methylhex-4-enoyl substituent.
Dimethyl heptanedioate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl adipate: Another diester with a shorter carbon chain.
Uniqueness
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
53377-62-1 |
|---|---|
分子式 |
C18H30O5 |
分子量 |
326.4 g/mol |
IUPAC名 |
diethyl 2-(5-methylhex-4-enoyl)heptanedioate |
InChI |
InChI=1S/C18H30O5/c1-5-22-17(20)13-8-7-11-15(18(21)23-6-2)16(19)12-9-10-14(3)4/h10,15H,5-9,11-13H2,1-4H3 |
InChIキー |
JQYQUHFTBAAPLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCC(C(=O)CCC=C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


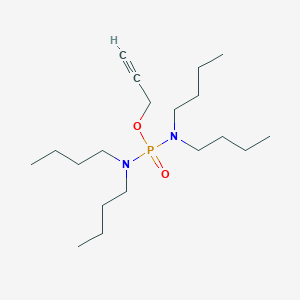
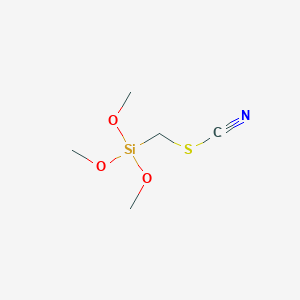
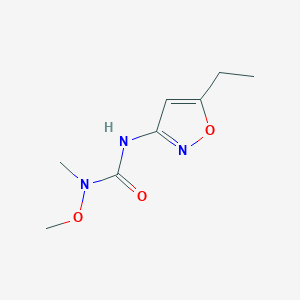
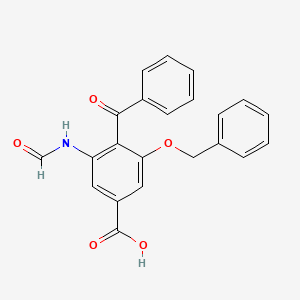
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
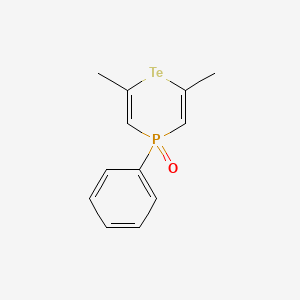
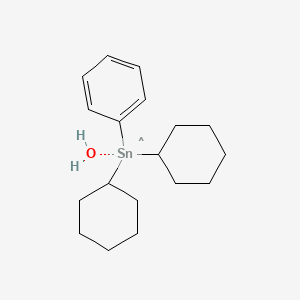

![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
